molecular formula C21H27N3O2S B2885215 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide CAS No. 946201-23-6

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide

Cat. No.: B2885215
CAS No.: 946201-23-6
M. Wt: 385.53
InChI Key: OUDGJFBMEXIECL-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Continuous flow chemistry and automated synthesis platforms may also be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the azepane ring may produce different amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize and bind to the compound. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide include other oxalamide derivatives, azepane-containing compounds, and thiophene-based molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-20(22-14-17-8-4-3-5-9-17)21(26)23-15-19(18-10-13-27-16-18)24-11-6-1-2-7-12-24/h3-5,8-10,13,16,19H,1-2,6-7,11-12,14-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDGJFBMEXIECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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